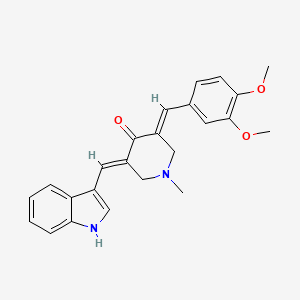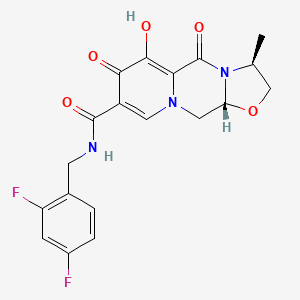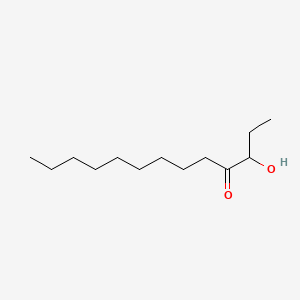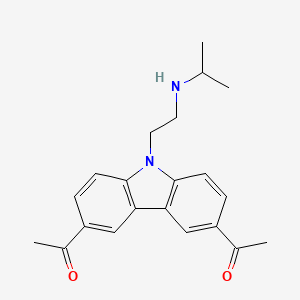
cbl0137
Descripción general
Descripción
CBL-0137 free base is a curaxin compound with a designated molecular formula of C21H24N2O2 and a molecular weight of 336.435 g/mol . It is also known as Curaxin 137 or CBLC137 .
Synthesis Analysis
CBL-0137 is a metabolically stable curaxin that activates p53 with an EC50 value of 0.37 µM and inhibits NF-κB with an EC50 of 0.47 µM . It has been shown to have potent anticancer activity in various cancer cell lines .Molecular Structure Analysis
The molecular formula of CBL-0137 free base is C21H24N2O2 . The exact mass is 336.18 and the molecular weight is 336.435 .Chemical Reactions Analysis
CBL-0137 has been found to inhibit the Facilitates Chromatin Transcription (FACT) complex, thereby activating p53 and inhibiting NF-κB . It has been shown to have antitumor activity and is currently being tested in phase 1 clinical trials in solid tumors and hematological malignancies .Physical And Chemical Properties Analysis
CBL-0137 free base has a molecular weight of 336.43 .Aplicaciones Científicas De Investigación
Terapia contra el cáncer
CBL-0137 ha mostrado un potencial significativo en la terapia contra el cáncer. Se ha encontrado que tiene actividad antitumoral contra varios tipos de cáncer {svg_1} {svg_2}. El compuesto funciona inhibiendo FACT, un complejo de factores de remodelación de la cromatina, lo que lleva a la muerte de las células tumorales {svg_3}.
Efectos sinérgicos con otros fármacos
La investigación ha demostrado que CBL-0137 puede trabajar sinérgicamente con otros fármacos, como la gemcitabina, contra xenotrasplantes de cáncer de pulmón no microcítico y de páncreas {svg_4}. Esta combinación ha dado como resultado un aumento del tiempo de supervivencia medio en comparación con cada fármaco administrado como agente único {svg_5}.
Tratamiento del cáncer de pulmón no microcítico (CPNM)
Se ha encontrado que CBL-0137 tiene una actividad antitumoral significativa contra un modelo de xenotrasplante de CPNM H1975 {svg_6}. También se ha encontrado que sinergiza con el cisplatino en el cáncer de pulmón de células pequeñas al aumentar la expresión de NOTCH1 y dirigirse a las células iniciadoras de tumores {svg_7}.
Tratamiento del adenocarcinoma ductal de páncreas (ADP)
CBL-0137 ha mostrado una inhibición significativa del crecimiento en un modelo de ADP derivado de pacientes {svg_8}. También se ha encontrado que actúa sinérgicamente con la gemcitabina contra este tipo de cáncer {svg_9}.
Inhibición de las vías de respuesta al estrés asociadas al cáncer
Se ha encontrado que CBL-0137 inhibe las vías de respuesta al estrés asociadas al cáncer, como NF-κB y HSF-1 {svg_10}. Esta inhibición culmina en la muerte de las células tumorales {svg_11}.
Orientación a las células iniciadoras de tumores
Se ha encontrado que CBL-0137 se dirige preferentemente a las células iniciadoras de tumores en el cáncer de pulmón de células pequeñas {svg_12}. Esto lo convierte en un fármaco potencialmente eficaz contra este tipo de cáncer, especialmente en combinación con cisplatino {svg_13}.
Estas son solo algunas de las muchas aplicaciones potenciales de CBL-0137 en la investigación científica. Es un compuesto prometedor que continúa siendo estudiado por sus diversos mecanismos de acción {svg_14}.
Mecanismo De Acción
Target of Action
CBL-0137, also known as Curaxin 137, primarily targets the Facilitates Chromatin Transcription (FACT) complex . FACT is a chromatin remodeling factor complex composed of SSRP1 and SPT16 subunits . It is involved in the transcription of genes with highly ordered chromatin structure, replication, and mitosis . FACT is expressed during early embryogenesis and in undifferentiated progenitors and stem cells of adult tissues
Safety and Hazards
Direcciones Futuras
CBL-0137 has broad anticancer activity and is currently being tested in phase 1 clinical trials in solid tumors and hematological malignancies . It has been identified as a potential new therapeutic for JAK2 mutation-driven diseases . These findings reveal a novel therapeutic regimen for small-cell lung cancer, combining cisplatin with an inhibitor that preferentially targets tumor-initiating cells .
Análisis Bioquímico
Biochemical Properties
CBL-0137 interacts with various enzymes and proteins in biochemical reactions. It is known to downregulate NF-κB and activate p53 . It also restores both histone H3 acetylation and trimethylation .
Cellular Effects
CBL-0137 has significant effects on various types of cells and cellular processes. It influences cell function by downregulating NF-κB and activating p53, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . It also induces cancer cell apoptosis .
Molecular Mechanism
At the molecular level, CBL-0137 exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the histone chaperone FACT, which leads to changes in chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CBL-0137 change over time. It has been observed that treatment with CBL-0137 leads to a complete absence of living cells at concentrations above 2.5 μM .
Dosage Effects in Animal Models
The effects of CBL-0137 vary with different dosages in animal models. For instance, CBL-0137, given by oral gavage at a nontoxic dose of 30 mg/kg per day on a 5 days on/2 days off schedule, suppresses tumor growth in xenografts of colon, renal cell carcinoma, and melanoma tumor cell lines .
Metabolic Pathways
CBL-0137 is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .
Subcellular Localization
It is known that CBL-0137 interacts with histones, which are located in the nucleus, suggesting that it may localize to the nucleus .
Propiedades
IUPAC Name |
1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23/h5-8,11-13,22H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCSODVERGVDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152589 | |
| Record name | CBL-0137 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197996-80-7 | |
| Record name | 1,1′-[9-[2-[(1-Methylethyl)amino]ethyl]-9H-carbazole-3,6-diyl]bis[ethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197996-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CBL-0137 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197996807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CBL-0137 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CBL-0137 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XKR07H9ER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: CBL0137 primarily targets the FACT (Facilitates Chromatin Transcription) complex. [, ] FACT is a histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair. [, ]
A: this compound sequesters the FACT complex onto chromatin, inhibiting its normal function. [, , ] This sequestration disrupts chromatin structure and alters gene expression. []
A: this compound's inhibition of FACT leads to several downstream effects, including: * Activation of the p53 tumor suppressor pathway. [, , , ] * Inhibition of oncogenic transcription factors like NF-κB and HSF1. [, , , , ] * Induction of the type I interferon response, potentially enhancing tumor cell immunogenicity. [, , ] * Impairment of DNA damage repair mechanisms. [, ] * Modulation of specific signaling pathways, such as NOTCH1 and Wnt. [, , ] * Induction of apoptosis in cancer cells. [, , ]
ANone: While specific spectroscopic data is limited in the provided research, the molecular formula of this compound is C24H21N3O2S, and its molecular weight is 415.5 g/mol.
ANone: The provided research focuses primarily on the biological activity and mechanisms of this compound. Further investigations are required to fully characterize its material compatibility and stability under various conditions.
A: this compound is not described as a catalyst in the traditional sense. Its primary mode of action involves binding to and inhibiting the FACT complex, rather than directly catalyzing a chemical reaction. [, ]
A: While the provided research does not detail specific computational studies, single-molecule techniques like fluorescence resonance energy transfer (FRET) and magnetic tweezers have been used to investigate this compound's influence on DNA topology. [, ] These techniques provide valuable insights into the drug's interactions with DNA at the molecular level.
ANone: As this compound is an experimental drug in early clinical trials, specific SHE regulations and compliance details may vary depending on the region and stage of development.
ANone: The provided research doesn't extensively explore potential drug-drug interactions. Further investigations are needed to fully characterize this compound's interaction profile with other medications.
A: this compound has demonstrated promising anticancer activity in various preclinical models, including: * In vitro: Potent cytotoxic activity against a panel of cancer cell lines, including leukemia, lymphoma, myeloma, glioblastoma, neuroblastoma, small cell lung cancer, pancreatic cancer, and melanoma. [, , , , , , , , , , , , , , ] * In vivo: Significant tumor growth inhibition in several xenograft and syngeneic mouse models of various cancers, including glioblastoma, neuroblastoma, pancreatic cancer, melanoma, and leukemia. [, , , , , , , , , , , ]
A: this compound is currently being evaluated in Phase I/II clinical trials for adult solid tumors and hematological malignancies, including a pediatric trial for refractory cancer patients. [, , , , , ]
A: While specific drug delivery strategies are not detailed in the provided research, this compound's ability to cross the blood-brain barrier suggests its potential for targeted delivery to brain tumors. [, , ]
A: FACT overexpression, particularly of the SSRP1 subunit, has been linked to aggressive tumor behavior and poor prognosis in various cancers, including pancreatic cancer and neuroblastoma. [, , ] This suggests that FACT expression levels could potentially serve as a predictive biomarker for this compound response.
A: The research mentions various techniques used to study this compound and its effects, including: * MTT assays for cell viability. [, , , ] * Flow cytometry for cell cycle analysis and apoptosis detection. [, , ] * Western blotting and RT-PCR for protein and mRNA expression analysis. [, , , , , , ] * Immunohistochemistry for protein localization and expression in tissues. [, , , ] * Colony-forming assays for clonogenic potential. [, , ] * Pulsed-field gel electrophoresis for DNA damage analysis. [, ] * Chromatin immunoprecipitation (ChIP) assays to study protein-DNA interactions. [, ] * Single-molecule techniques like FRET and magnetic tweezers for investigating DNA topology and protein-DNA interactions. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)

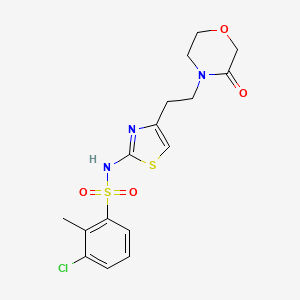

![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)
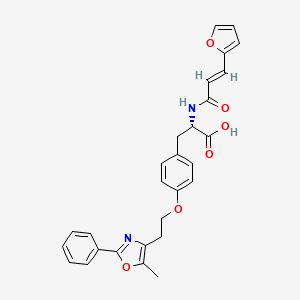
![Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B606447.png)
